molecular formula C24H30N2O4 B2760314 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide CAS No. 921835-66-7

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide

Cat. No.: B2760314
CAS No.: 921835-66-7
M. Wt: 410.514
InChI Key: HJZLMLZPCYRTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of kinase inhibition studies . Its core structure is based on a benzoxazepine scaffold, a privileged heterocycle known for its versatility in drug discovery. Research indicates that analogs within this structural class have demonstrated potent and selective activity against specific protein kinases. For instance, closely related tetrahydrobenzoxazepine compounds have been identified as potent and selective inhibitors of RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) , a key regulator of the NOD1 and NOD2 signaling pathways which are central to inflammatory and immune responses. The specific substitution pattern of this compound, featuring an isopentyl side chain and a phenoxyacetamide group, is designed to optimize interactions within the kinase's ATP-binding pocket, potentially leading to enhanced selectivity and potency. Consequently, this molecule serves as a critical chemical probe for investigating the pathophysiological roles of RIPK2 and related kinases in diseases such as inflammatory bowel disease, sarcoidosis, and other autoinflammatory conditions. Its primary research value lies in elucidating kinase signaling pathways and validating RIPK2 as a therapeutic target, providing a foundation for the development of novel anti-inflammatory therapeutics.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-17(2)12-13-26-20-11-10-18(14-21(20)30-16-24(3,4)23(26)28)25-22(27)15-29-19-8-6-5-7-9-19/h5-11,14,17H,12-13,15-16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZLMLZPCYRTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H31N3O5S
  • Molecular Weight : 473.59 g/mol
  • CAS Number : 922005-59-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways.
  • Antioxidant Properties : It may possess antioxidant capabilities that help mitigate oxidative stress in cells.
  • Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could influence neurological functions.

Antioxidant Activity

A study evaluating the antioxidant properties of related compounds indicated that derivatives of oxazepins exhibit significant scavenging activity against free radicals. This suggests that N-(5-isopentyl-3,3-dimethyl-4-oxo) may similarly contribute to reducing oxidative damage in cells .

Anti-inflammatory Effects

Research on sulfonamide derivatives has highlighted their potential in reducing inflammation by inhibiting nitric oxide production in stimulated murine cells. The compound's structural similarity to these derivatives suggests it may also have anti-inflammatory effects .

Antitumor Activity

Several studies have reported that compounds with similar structures exhibit antitumor properties against various human tumor cell lines. For instance, sulfonamide derivatives have been evaluated for their cytotoxic effects on cancer cells, indicating a potential for N-(5-isopentyl...) to act as an antitumor agent.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant capacity of oxazepin derivatives; found significant free radical scavenging activity .
Study 2 Evaluated anti-inflammatory effects of related sulfonamides; demonstrated inhibition of nitric oxide production in vitro .
Study 3 Assessed cytotoxicity against human cancer cell lines; indicated potential antitumor activity.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound lies in its ability to inhibit specific kinases involved in various diseases. Notably, it has shown significant inhibitory activity against RIP1 kinase, a crucial regulator in cell death pathways and inflammation.

CompoundTarget KinaseIC50 (μM)Comments
N-(5-isopentyl-3,3-dimethyl-4-oxo...)RIP1 KinaseLow micromolarSignificant inhibitory activity

This inhibition suggests potential therapeutic uses in treating neurodegenerative diseases and inflammatory disorders. In preclinical studies, the compound has demonstrated the ability to reduce neuronal apoptosis and improve cognitive function in animal models of neurodegeneration .

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. In models of inflammatory diseases, treatment with N-(5-isopentyl-3,3-dimethyl-4-oxo...) led to decreased levels of pro-inflammatory cytokines and improved clinical outcomes . This positions the compound as a candidate for developing anti-inflammatory therapies.

Neurodegenerative Disease Models

In a series of experiments involving animal models for conditions such as Alzheimer's disease, administration of N-(5-isopentyl-3,3-dimethyl-4-oxo...) resulted in:

  • Reduced neuronal death
  • Enhanced memory retention capabilities

These findings highlight the potential for this compound to be developed into a therapeutic agent for neurodegenerative conditions.

Inflammatory Disorders

In studies focused on inflammatory responses:

  • The compound was administered to models exhibiting chronic inflammation.
  • Results showed significant reductions in inflammatory markers and improved tissue health.

These outcomes suggest that N-(5-isopentyl-3,3-dimethyl-4-oxo...) could be beneficial in treating various inflammatory diseases.

Safety Profile

Initial safety assessments indicate a favorable safety margin for N-(5-isopentyl-3,3-dimethyl-4-oxo...). However, comprehensive studies are required to fully characterize its pharmacokinetics and long-term effects on human health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include derivatives with variations in the alkyl chain at position 5 and the acyl group at position 8. A notable example is N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide (), which differs in two key aspects:

Position 5 substituent : Isobutyl (2-methylpropyl) vs. isopentyl (3-methylbutyl).

Position 8 acyl group: 2-(trifluoromethyl)benzamide vs. 2-phenoxyacetamide.

Table 1: Comparative Analysis of Substituent Effects

Feature Target Compound Analog () Hypothesized Impact
Position 5 Alkyl Isopentyl (longer chain, higher lipophilicity) Isobutyl (shorter chain, lower lipophilicity) Longer chains may enhance membrane permeability but reduce solubility .
Position 8 Acyl 2-Phenoxyacetamide (electron-rich, flexible) 2-Trifluoromethylbenzamide (electron-deficient, rigid) Phenoxy groups may improve hydrogen bonding; trifluoromethyl enhances metabolic stability .
Core Modifications 3,3-dimethyl-4-oxo (rigid) Identical core Shared rigidity likely maintains target engagement but varies pharmacokinetics.

Pharmacological and Physicochemical Properties

While direct comparative data for the target compound are scarce, inferences can be drawn from related benzoxazepin derivatives:

  • Metabolic Stability: Trifluoromethyl groups (as in ) are known to resist oxidative metabolism, whereas the phenoxy group in the target compound may undergo faster hepatic clearance .
  • Binding Affinity: The 2-phenoxyacetamide’s oxygen atom could facilitate interactions with polar residues in binding pockets, contrasting with the hydrophobic trifluoromethyl group’s preference for aromatic clusters.

Q & A

Q. What are the key synthetic steps and critical intermediates in the preparation of this compound?

The synthesis involves multi-step organic reactions starting with the construction of the benzoxazepine core. Key intermediates include the isopentyl-substituted tetrahydrobenzo[b][1,4]oxazepinone and the phenoxyacetamide precursor. Reaction conditions (e.g., solvent selection, temperature, and catalyst use) must be tightly controlled to minimize side products and maximize yield. For example, amide coupling steps often require anhydrous conditions and reagents like EDCI/HOBt .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

High-resolution NMR (¹H, ¹³C) is critical for verifying the benzoxazepine core and substituent positions, while HPLC or LC-MS ensures purity (>95%). Mass spectrometry confirms molecular weight accuracy, and FT-IR can validate functional groups like the amide carbonyl (e.g., ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve low yields in the final amide coupling step during synthesis?

Low yields may arise from steric hindrance at the 8-position of the benzoxazepine core. Strategies include:

  • Solvent optimization : Switching from DMF to THF or dichloromethane to reduce polarity.
  • Catalyst screening : Testing alternatives to EDCI, such as DCC or PyBOP, with DMAP as an additive.
  • Temperature modulation : Conducting reactions at 0–5°C to suppress side reactions .

Q. What methodological approaches are recommended to address poor solubility in biological assays?

Poor aqueous solubility can limit in vitro testing. Solutions include:

  • Prodrug derivatization : Introducing phosphate or PEG groups to the phenoxyacetamide moiety.
  • Co-solvent systems : Using DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based formulations.
  • Structural analogs : Modifying the isopentyl chain to shorter alkyl groups (e.g., propyl) to reduce hydrophobicity .

Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

SAR studies should systematically vary substituents on the benzoxazepine core and acetamide side chain. For example:

  • Core modifications : Replacing the isopentyl group with ethyl or allyl chains to assess steric effects.
  • Acetamide substitutions : Testing halogenated (F, Cl) or methoxy variants on the phenoxy ring.
  • Bioactivity assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) to correlate structural changes with potency .

Q. How can contradictory biological activity data between independent studies be reconciled?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Mitigation strategies:

  • Standardized protocols : Adopt consensus assay guidelines (e.g., CLIA-compliant methods).
  • Batch verification : Re-test activity using independently synthesized batches with ≥98% purity (HPLC-validated).
  • Theoretical alignment : Cross-reference results with computational docking studies to validate target binding hypotheses .

Q. What in vitro assay designs are optimal for evaluating this compound’s neuroprotective potential?

  • Oxidative stress models : Use SH-SY5Y cells treated with H₂O₂ or rotenone, measuring viability via MTT assays.
  • Apoptosis markers : Quantify caspase-3/7 activity and Bcl-2/Bax ratios via western blot.
  • Dose-response profiling : Test concentrations from 1 nM–100 µM, with positive controls like riluzole .

Q. What are the critical differences between laboratory-scale and industrial-scale synthesis of this compound?

Industrial processes prioritize cost, safety, and scalability:

  • Continuous flow reactors : Replace batch reactions for improved heat/mass transfer.
  • Purification : Use centrifugal partition chromatography instead of column chromatography.
  • Waste reduction : Solvent recovery systems and catalytic recycling (e.g., immobilized enzymes) .

Q. Which computational modeling methods are suitable for predicting metabolic stability?

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism.
  • MD simulations : Analyze binding stability to serum albumin (e.g., 100 ns simulations in GROMACS).
  • Metabolite identification : Employ Mass Frontier or MetaboLynx for in silico metabolite profiling .

Q. How should stability studies be designed to determine optimal storage conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical endpoints : Monitor degradation via HPLC peak area (≥95% purity threshold).
  • Storage recommendations : Use amber vials under argon at –20°C for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.